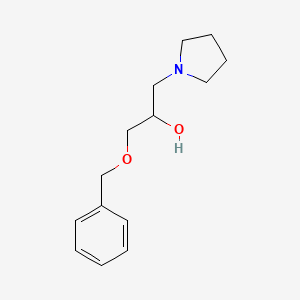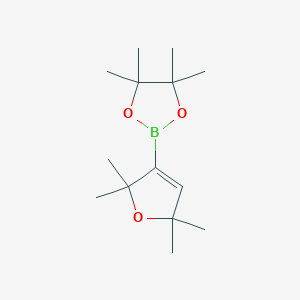![molecular formula C12H11NS B13992999 3-[(Phenylmethyl)thio]pyridine CAS No. 343944-91-2](/img/structure/B13992999.png)
3-[(Phenylmethyl)thio]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Phenylmethyl)thio]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring substituted with a phenylmethylthio group at the third position. The presence of both the pyridine ring and the phenylmethylthio group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Phenylmethyl)thio]pyridine typically involves the nucleophilic substitution reaction of a pyridine derivative with a phenylmethylthio group. One common method involves the reaction of 3-chloropyridine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Phenylmethyl)thio]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the pyridine ring or the phenylmethylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and phenylmethylthio derivatives.
Aplicaciones Científicas De Investigación
3-[(Phenylmethyl)thio]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(Phenylmethyl)thio]pyridine is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenylmethylthio group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-[(Phenylmethyl)thio]quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
3-[(Phenylmethyl)thio]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
3-[(Phenylmethyl)thio]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 3-[(Phenylmethyl)thio]pyridine is unique due to the presence of the pyridine ring, which imparts basicity and the ability to participate in coordination chemistry. The phenylmethylthio group adds hydrophobicity and the potential for various chemical modifications, making the compound versatile in different applications.
Propiedades
Número CAS |
343944-91-2 |
|---|---|
Fórmula molecular |
C12H11NS |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
3-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2 |
Clave InChI |
YKIYDUXESRJCJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)











![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)

